N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine
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Overview
Description
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with benzodioxole and benzyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole and benzyl groups onto the pteridine core. The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd~2~(dba)~3~), and ligands like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), with cesium carbonate (Cs~2~CO~3~) as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxole groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to target microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis (programmed cell death) in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole group and have shown significant anticancer activity.
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound shares the benzodioxole moiety and has been studied for its pharmacological properties.
Uniqueness
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its ability to target microtubules and disrupt cell division makes it a promising candidate for further research in cancer therapy.
Properties
Molecular Formula |
C21H18N6O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-benzylpteridine-2,4-diamine |
InChI |
InChI=1S/C21H18N6O2/c1-2-4-14(5-3-1)11-24-20-18-19(23-9-8-22-18)26-21(27-20)25-12-15-6-7-16-17(10-15)29-13-28-16/h1-10H,11-13H2,(H2,23,24,25,26,27) |
InChI Key |
IXAMTBAWJMEGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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